molecular formula C9H19NO2 B15257589 4-(2-Aminoethyl)-2-ethyloxan-4-ol

4-(2-Aminoethyl)-2-ethyloxan-4-ol

Cat. No.: B15257589
M. Wt: 173.25 g/mol
InChI Key: MRMOPTJNMJMAJD-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-ethyloxan-4-ol is an organic compound that features both an amino group and an ethyl group attached to an oxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-ethyloxan-4-ol typically involves the reaction of ethylene oxide with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong base like sodium hydroxide, to facilitate the opening of the oxirane ring and subsequent attachment of the aminoethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-ethyloxan-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of aminoethyl derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-2-ethyloxan-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-ethyloxan-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their structure and function. The ethyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)aniline: This compound has a similar aminoethyl group but differs in the aromatic ring structure.

    2-(4-Aminophenyl)ethylamine: Another similar compound with an aminoethyl group attached to a phenyl ring.

Uniqueness

4-(2-Aminoethyl)-2-ethyloxan-4-ol is unique due to its oxan ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where the oxan ring’s properties are advantageous.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

4-(2-aminoethyl)-2-ethyloxan-4-ol

InChI

InChI=1S/C9H19NO2/c1-2-8-7-9(11,3-5-10)4-6-12-8/h8,11H,2-7,10H2,1H3

InChI Key

MRMOPTJNMJMAJD-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCO1)(CCN)O

Origin of Product

United States

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